molecular formula C10H12ClN3O B1384443 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride CAS No. 1185298-40-1

2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride

Cat. No.: B1384443
CAS No.: 1185298-40-1
M. Wt: 225.67 g/mol
InChI Key: UZTZNKSVIBDUJS-UHFFFAOYSA-N
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Description

2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone core. The final product is obtained by treating the quinazolinone with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, dihydroquinazolinones, and various substituted quinazolinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound of the quinazolinone family, known for its broad range of biological activities.

    2-(2-aminoethyl)benzoic acid hydrochloride: A structurally similar compound with different biological properties.

    4-(2-aminoethyl)benzoic acid hydrochloride: Another related compound with distinct chemical and biological characteristics.

Uniqueness

2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

2-(2-aminoethyl)-3H-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9;/h1-4H,5-6,11H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTZNKSVIBDUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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